molecular formula C20H20N4O4S B13376353 3-(3,4-Dimethoxybenzyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-Dimethoxybenzyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13376353
M. Wt: 412.5 g/mol
InChI Key: BIYMWTIKJFEZBF-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, and it is substituted with dimethoxybenzyl and dimethoxyphenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

6-(3,5-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H20N4O4S/c1-25-14-9-13(10-15(11-14)26-2)19-23-24-18(21-22-20(24)29-19)8-12-5-6-16(27-3)17(7-12)28-4/h5-7,9-11H,8H2,1-4H3

InChI Key

BIYMWTIKJFEZBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC(=CC(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3,4-Dimethoxybenzyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of the triazole intermediate with thiosemicarbazide under acidic conditions.

    Substitution with Dimethoxybenzyl and Dimethoxyphenyl Groups: The final step involves the substitution of the triazolothiadiazole core with 3,4-dimethoxybenzyl and 3,5-dimethoxyphenyl groups through nucleophilic substitution reactions.

Chemical Reactions Analysis

3-(3,4-Dimethoxybenzyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3,4-Dimethoxybenzyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit certain cancer cell lines. It is also being studied for its antimicrobial and antifungal properties.

    Material Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic and optical properties.

    Biological Studies: The compound is used in biological studies to understand its interaction with various biological targets and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular pathways and targets are still under investigation, but it is believed that the compound interferes with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Similar compounds to 3-(3,4-Dimethoxybenzyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles with different substituents. These compounds share a similar core structure but differ in their substituent groups, which can significantly affect their chemical and biological properties. The uniqueness of 3-(3,4-Dimethoxybenzyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which imparts distinct electronic and steric effects, making it a valuable compound for various applications.

Some similar compounds include:

  • 3-(4-Methoxybenzyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(3,4-Dimethoxyphenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(3,5-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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